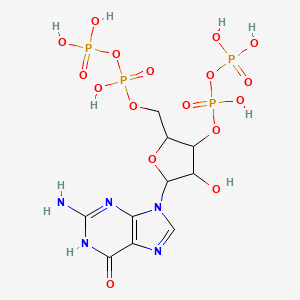

ppGpp

Description

Properties

CAS No. |

32452-17-8 |

|---|---|

Molecular Formula |

C10H17N5O17P4 |

Molecular Weight |

603.16 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

BUFLLCUFNHESEH-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of the Alarmone Guanosine Tetraphosphate (ppGpp): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), a key regulator of the stringent response in bacteria. The discovery, made by Michael Cashel and Jon Gallant in 1969, fundamentally altered our understanding of bacterial physiology and stress adaptation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental protocols, quantitative data, and signaling pathways associated with this pivotal discovery. All quantitative data is presented in structured tables, and key methodologies and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Stringent Response

Prior to the discovery of this compound, the "stringent response" was a well-documented but poorly understood phenomenon in bacteria. First observed in the 1950s, it describes a global reprogramming of bacterial metabolism in response to nutrient deprivation, particularly amino acid starvation.[1] A key characteristic of the stringent response is the sharp curtailment of stable RNA (rRNA and tRNA) synthesis, which effectively halts ribosome production and conserves cellular resources.[2] Strains of Escherichia coli that exhibited this response were termed "stringent" (relA+), while mutants that continued to synthesize stable RNA during amino acid starvation were called "relaxed" (relA-).[2] The molecular mechanism underpinning this differential response remained a mystery until the groundbreaking work of Cashel and Gallant.

The "Magic Spot": Discovery of this compound and pthis compound

In 1969, Michael Cashel and Jon Gallant were investigating the nucleotide pools of stringent and relaxed E. coli strains subjected to amino acid starvation.[1] Using 32P-orthophosphate labeling and two-dimensional thin-layer chromatography (TLC), they observed the accumulation of two previously unidentified, highly phosphorylated guanine (B1146940) nucleotides in stringent strains upon amino acid starvation. These spots were absent in the relaxed mutants under the same conditions. Due to their unexpected and dramatic appearance on the chromatograms, they were dubbed "Magic Spot I" (MSI) and "Magic Spot II" (MSII).[1] Subsequent characterization identified MSI as guanosine 5'-diphosphate 3'-diphosphate (this compound) and MSII as guanosine 5'-triphosphate 3'-diphosphate (pthis compound). This discovery provided the crucial link between amino acid starvation and the global physiological changes of the stringent response.

Experimental Workflow: The Discovery of the "Magic Spot"

The logical workflow that led to the discovery of this compound is outlined below.

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were central to the discovery and initial characterization of this compound.

In Vivo Labeling and Extraction of Nucleotides

This protocol describes the method used to label and extract nucleotides from E. coli for subsequent analysis by TLC.

-

Bacterial Strains and Growth Conditions:

-

E. coli K-12 strains: a stringent (relA+) strain and its isogenic relaxed (relA-) derivative.

-

Cells were typically grown in a minimal medium with a defined carbon source (e.g., glucose) and supplemented with required amino acids.

-

-

Radiolabeling:

-

Growing cultures were labeled with carrier-free 32P-orthophosphate (typically 10-100 µCi/mL) for several generations to ensure uniform labeling of the nucleotide pools.

-

-

Induction of Amino Acid Starvation:

-

For amino acid auxotrophs, starvation was induced by washing and resuspending the cells in a medium lacking the required amino acid.

-

Alternatively, for prototrophic strains, amino acid analogues such as serine hydroxamate were used to inhibit the charging of a specific tRNA.

-

-

Extraction of Nucleotides:

-

At various time points after inducing starvation, aliquots of the culture were rapidly harvested.

-

The cell pellet was immediately extracted with a solution of cold formic acid (e.g., 1 M) or sodium formate (B1220265) (pH 3.4).[1] The use of a mild acid like formic acid was found to be crucial as this compound is labile in strong acids.[1]

-

The acid extract was centrifuged to remove cell debris, and the supernatant containing the nucleotides was collected.

-

Two-Dimensional Thin-Layer Chromatography (TLC) for Nucleotide Separation

The separation of the complex nucleotide mixture was the cornerstone of the discovery.

-

TLC Plate Preparation:

-

Polyethyleneimine (PEI)-cellulose plates were used for their excellent resolution of phosphorylated compounds.

-

-

Sample Application:

-

A small volume of the nucleotide extract was carefully spotted onto the corner of the PEI-cellulose plate.

-

-

Chromatography:

-

First Dimension: The plate was developed in a solvent system designed to separate nucleotides based on their phosphate (B84403) content. A common solvent for the first dimension was a solution of LiCl in formic acid.

-

Second Dimension: After drying, the plate was rotated 90 degrees and developed in a second solvent system that separates nucleotides based on their base composition. A typical second-dimension solvent consisted of a saturated solution of ammonium (B1175870) sulfate (B86663) with isopropanol (B130326) and ammonium persulfate.

-

-

Visualization:

-

After chromatography, the plates were dried and subjected to autoradiography using X-ray film to visualize the positions of the 32P-labeled nucleotides.

-

In Vitro Synthesis of this compound

To confirm the origin of this compound, an in vitro system was developed.

-

Preparation of Ribosomes and Stringent Factor (RelA):

-

Ribosomes were isolated from stringent E. coli strains by differential centrifugation.

-

The "stringent factor" (later identified as the RelA protein) was obtained from a high-salt wash of the ribosomes.

-

-

Reaction Mixture:

-

The in vitro synthesis reaction typically contained:

-

Washed ribosomes

-

Stringent factor (RelA)

-

ATP and GTP (one of which was radiolabeled, e.g., [α-32P]GTP or [γ-32P]ATP)

-

A buffer system containing Mg2+, K+, and a reducing agent (e.g., dithiothreitol).

-

Uncharged tRNA (to stimulate the reaction).

-

An ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase).

-

-

-

Incubation and Analysis:

-

The reaction mixture was incubated at 37°C.

-

Aliquots were taken at different time points, and the reaction was stopped by the addition of formic acid.

-

The products were then analyzed by TLC as described above.

-

Quantitative Data from the Discovery

The initial studies by Cashel and Gallant provided quantitative data on the accumulation of this compound in response to amino acid starvation. The following table summarizes representative data from these early experiments.

| Condition | Strain | This compound Level (as % of total 32P-GTP) |

| Before Starvation | Stringent (relA+) | < 1% |

| Relaxed (relA-) | < 1% | |

| 15 min after Amino Acid Starvation | Stringent (relA+) | ~20-30% |

| Relaxed (relA-) | < 1% | |

| 60 min after Amino Acid Starvation | Stringent (relA+) | ~40-50% |

| Relaxed (relA-) | < 1% |

Note: The values in this table are approximate and represent the general findings from early publications. The exact percentages varied depending on the specific experimental conditions.

The Stringent Response Signaling Pathway

The discovery of this compound elucidated the core of the stringent response signaling pathway.

References

An In-Depth Technical Guide to ppGpp Signaling Pathways in Escherichia coli

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stringent Response and the Central Role of (p)ppGpp

In the dynamic and often harsh environments bacteria inhabit, the ability to rapidly adapt to nutritional stress is paramount for survival. Escherichia coli, a model organism for bacterial physiology, employs a sophisticated signaling network known as the Stringent Response . This global reprogramming of cellular metabolism is orchestrated by the alarmone nucleotides guanosine (B1672433) tetraphosphate (B8577671) (this compound) and guanosine pentaphosphate (pthis compound), collectively referred to as (p)this compound.[1][2]

Under nutrient-rich conditions, (p)this compound is maintained at low basal levels, fine-tuning metabolism and growth rate.[2] However, upon encountering stresses such as amino acid, carbon, or fatty acid starvation, intracellular (p)this compound concentrations can increase dramatically, by 10- to 100-fold.[3] This accumulation acts as a second messenger, fundamentally rewiring cellular physiology from a state of rapid growth to one of survival and adaptation.[1] The stringent response affects a vast array of cellular processes, including transcription, translation, DNA replication, and metabolism, and is crucial for virulence, antibiotic resistance, and the formation of persistent cells.[1][2][4]

Core Machinery: Synthesis and Degradation of (p)this compound

The intracellular concentration of (p)this compound in E. coli is meticulously controlled by the activities of two key enzymes from the RelA/SpoT Homologue (RSH) family: RelA and SpoT.[1][5]

-

RelA ((p)this compound Synthetase I): RelA is the primary synthase of (p)this compound during amino acid starvation.[6][7] It is a ribosome-associated enzyme that is activated when an uncharged (deacylated) tRNA enters the A-site of the ribosome, a direct signal of amino acid scarcity.[6][7][8] Upon activation, RelA catalyzes the transfer of a pyrophosphate group from ATP to the 3' position of GTP or GDP, yielding pthis compound and this compound, respectively.[2][9]

-

SpoT (Bifunctional (p)this compound Synthetase/Hydrolase): Unlike the monofunctional RelA, SpoT possesses both a weak (p)this compound synthesis activity and a strong hydrolysis activity.[2][10] SpoT's synthetase function is activated by various other stresses, including fatty acid, iron, and carbon source starvation.[2][7] It serves as a central hub for integrating multiple stress signals.[2] Critically, SpoT's potent hydrolase activity is responsible for degrading (p)this compound back to GDP/GTP, allowing the cell to exit the stringent response when conditions improve.[10] This degradation is essential, and the deletion of the spoT gene is lethal in strains with a functional RelA.[2]

-

GppA (Guanylate Phosphohydrolase): The balance between the two alarmones is further modulated by the GppA enzyme, which rapidly converts pthis compound into this compound.[1] While both molecules are active, this compound is considered the more potent regulator.[1]

Signaling Pathways and Regulation

The regulation of (p)this compound levels is a tightly controlled process involving distinct activation triggers for RelA and SpoT.

Downstream Effects: Global Reprogramming of Cellular Machinery

The accumulation of (p)this compound triggers a global reprogramming of gene expression and enzyme activity, shifting resources from growth-related activities to stress survival and biosynthesis of scarce resources.[1][3]

4.1 Transcriptional Regulation: The primary target of (p)this compound in E. coli is the RNA polymerase (RNAP) .[8] (p)this compound acts as an allosteric effector, typically in conjunction with the transcription factor DksA .[11][12] It binds to two distinct sites on the RNAP enzyme.[11][13][14]

-

Site 1: Located at the interface of the β' and ω subunits.[14]

-

Site 2: Formed at the interface of RNAP's secondary channel and the bound DksA.[11][14]

This binding modulates RNAP's affinity for different promoters, leading to:

-

Negative Regulation: A dramatic reduction in the transcription of genes for stable RNAs (rRNA, tRNA) and ribosomal proteins.[2][3] This is achieved by destabilizing the open promoter complexes (RPo) at these promoters, which are kinetically unstable.[2][15]

-

Positive Regulation: An increase in the transcription of genes required to mitigate the stress, such as amino acid biosynthesis operons and stress response genes.[2][11]

4.2 Translational and Other Regulation: Beyond transcription, (p)this compound directly interacts with and modulates the activity of numerous other proteins:

-

Translation Factors: It binds to several translational GTPases, including Initiation Factor 2 (IF2), Elongation Factor G (EF-G), and Release Factor 3 (RF3), likely inhibiting their function and thus slowing the overall rate of protein synthesis.[3]

-

DNA Replication: (p)this compound can directly inhibit DNA primase (DnaG), contributing to the cessation of DNA replication during the stringent response.[5][16]

-

Metabolic Enzymes: It regulates nucleotide metabolism by inhibiting key enzymes in the purine (B94841) biosynthesis pathway, such as GuaB and Gsk, preventing the wasteful accumulation of GTP and ATP when macromolecular synthesis is stalled.[2][6]

Quantitative Data Summary

The physiological effects of (p)this compound are concentration-dependent. Basal and stress-induced levels can vary significantly.

| Parameter | Condition | Value | Organism/Strain | Reference |

| Basal this compound Level | Glucose minimal medium | 24 pmol/OD460 | E. coli B/r | [17] |

| Basal this compound Level | Glucose + Amino Acids | 4 pmol/OD460 | E. coli B/r | [17] |

| Stressed this compound Level | Amino Acid Starvation | ~100 pmol/OD460 | E. coli B/r | [17] |

| Stressed this compound Level | Glucose Runout | ~100 pmol/OD460 | E. coli B/r | [17] |

| (p)this compound Accumulation | Amino Acid Starvation | 10- to 100-fold increase | E. coli | [3] |

| Promoter Activation | thrABC promoter (in vitro) | ~5-fold increase | E. coli | [11] |

| Promoter Activation | iraP promoter (in vitro) | ~6 to 7-fold increase | E. coli | [11] |

Note: Absolute concentrations can vary based on strain, growth medium, and measurement technique. The values presented are for comparative purposes.

Key Experimental Protocols

6.1 Quantification of (p)this compound by Thin-Layer Chromatography (TLC)

This is a classic and widely used method for detecting and quantifying intracellular (p)this compound levels.[18][19] The protocol relies on labeling the nucleotide pool with 32P-orthophosphate, extracting the nucleotides, separating them by charge and size on a PEI-cellulose plate, and quantifying the radioactive spots.[20][21]

Methodology:

-

Cell Growth and Labeling:

-

Grow E. coli culture in a defined low-phosphate medium to an early-to-mid exponential phase (e.g., OD600 ≈ 0.4).

-

Add 32P-orthophosphoric acid to the culture and incubate for several generations to ensure uniform labeling of the ATP/GTP pools.

-

-

Induction of Stringent Response:

-

Nucleotide Extraction:

-

Immediately stop metabolic activity and extract nucleotides by adding ice-cold formic acid to the cell pellet.

-

Centrifuge to remove cell debris. The supernatant contains the soluble nucleotides.

-

-

Thin-Layer Chromatography (TLC):

-

Detection and Quantification:

-

Air dry the TLC plate.[20]

-

Scan the screen using a phosphorimager.

-

Quantify the spot intensities corresponding to GTP, this compound, and pthis compound using software like ImageJ.[20] The amount of (p)this compound is often expressed relative to the total guanosine nucleotide pool (GTP + (p)this compound).[20]

-

Conclusion and Future Directions

The (p)this compound signaling network is a cornerstone of bacterial adaptation and survival. In E. coli, the RelA-SpoT circuit provides a robust mechanism to sense and respond to a wide variety of nutritional cues, leading to a profound reprogramming of the cell's physiology. The direct interaction of (p)this compound with core components of the transcriptional and translational machinery allows for a rapid and coordinated response to stress.

For drug development professionals, the enzymes of the (p)this compound pathway, particularly the RSH enzymes, represent attractive targets. Inhibiting (p)this compound synthesis or enhancing its degradation could potentially block the stringent response, thereby preventing the formation of antibiotic-tolerant persister cells and resensitizing pathogenic bacteria to existing antibiotics. A deep understanding of the molecular mechanisms, regulatory interactions, and quantitative dynamics of this pathway is essential for the rational design of such novel therapeutic agents. Future research will continue to uncover new targets of (p)this compound and further elucidate the intricate cross-talk between the stringent response and other cellular signaling networks.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Recent functional insights into the role of (p)this compound in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. (p)this compound and Its Role in Bacterial Persistence: New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound coordinates nucleotide and amino-acid synthesis in E. coli during starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. SMART: RelA_SpoT domain annotation [smart.embl.de]

- 10. SpoT - Wikipedia [en.wikipedia.org]

- 11. This compound binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of bacterial transcription, translation and replication by (p)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Functional interplay between (p)this compound and RNAP in Acinetobacter baumannii | PLOS Pathogens [journals.plos.org]

- 15. Transcriptional Responses to this compound and DksA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Control of spoT-dependent this compound synthesis and degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of (p)this compound Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography [bio-protocol.org]

- 19. How to quantify magic spots - a brief overview of (p)this compound detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thin-Layer Chromatography-Based Separation of (p)this compound Nucleotides Isolated from Stress-Induced Bacteria [jove.com]

- 21. Video: Thin-Layer Chromatography-Based Separation of (p)this compound Nucleotides Isolated from Stress-Induced Bacteria - Experiment [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Possible Roles for Basal Levels of (p)this compound: Growth Efficiency Vs. Surviving Stress [frontiersin.org]

mechanism of ppGpp-mediated gene regulation

An In-depth Technical Guide to the Mechanism of ppGpp-Mediated Gene Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Guanosine tetraphosphate (B8577671) and pentaphosphate (collectively known as (p)this compound) are alarmones central to a highly conserved bacterial stress response mechanism known as the stringent response.[1] Triggered by various environmental insults, particularly nutrient limitation, the accumulation of (p)this compound orchestrates a global reprogramming of the bacterial cell's physiology.[2][3] This involves a massive shift in gene expression, characterized by the downregulation of genes associated with growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes required for stress survival and amino acid biosynthesis.[3][4][5] The molecular mechanisms underpinning this regulation are diverse, ranging from direct allosteric modulation of RNA polymerase (RNAP) to indirect effects mediated by the control of nucleotide metabolism.[6][7] Understanding these intricate pathways is critical for developing novel antimicrobial strategies that target bacterial resilience and persistence.[8]

The Stringent Response: (p)this compound Synthesis and Turnover

The intracellular concentration of (p)this compound is tightly controlled by the coordinated activities of RelA/SpoT homolog (RSH) superfamily enzymes.[1] In bacteria like Escherichia coli, this system comprises two main proteins:

-

RelA: A ribosome-associated synthetase that is activated in response to amino acid starvation when an uncharged tRNA binds to the ribosomal A-site.[2][9][10]

-

SpoT: A bifunctional enzyme with both synthetase and hydrolase activity, which is crucial for maintaining basal levels of (p)this compound and for degrading it when stress conditions subside.[3][9]

Upon activation, these enzymes synthesize this compound and pthis compound by transferring a pyrophosphate group from ATP to the 3' hydroxyl of GDP and GTP, respectively.[4] This rapid synthesis can lead to a dramatic increase in (p)this compound levels, from basal micromolar amounts to millimolar concentrations during stress.[3]

Core Mechanisms of this compound-Mediated Gene Regulation

(p)this compound exerts its regulatory effects through several distinct, though sometimes overlapping, mechanisms that vary across different bacterial phyla.

Direct Regulation via RNA Polymerase Interaction (Proteobacteria Model)

In Proteobacteria such as E. coli, this compound directly binds to RNA polymerase to allosterically modulate its activity.[6][7] This interaction is often synergistic with the transcription factor DksA.[11] Structural and biochemical studies have identified two this compound binding sites on the E. coli RNAP.[11][12][13]

-

Site 1: Located at the interface between the β' and ω subunits of RNAP.[12][14]

-

Site 2: A composite site formed at the interface of RNAP's secondary channel and the co-factor DksA.[11][12][15]

Binding of this compound to these sites, particularly in conjunction with DksA, alters the stability of the RNAP-promoter open complex (RPo).[4][15][16]

-

Negative Regulation: For promoters of stable RNAs (rRNA) and ribosomal proteins, which typically form short-lived open complexes, this compound/DksA binding destabilizes the complex, leading to potent transcriptional inhibition.[4][5][15]

-

Positive Regulation: For promoters of amino acid biosynthesis genes and other stress responders, this compound/DksA can stimulate transcription, possibly by facilitating promoter isomerization to the open complex.[11][15]

Indirect Regulation via GTP Homeostasis (Firmicutes Model)

In many Gram-positive bacteria, including Bacillus subtilis, the primary mechanism of this compound-mediated regulation is indirect.[4][7] In these organisms, this compound does not bind directly to RNAP but instead targets enzymes involved in GTP biosynthesis.[7][8]

By competitively inhibiting key enzymes in both the de novo and salvage pathways for GTP synthesis, this compound causes a rapid and significant drop in the intracellular GTP pool.[4][8] Many promoters for stable RNAs are highly sensitive to the concentration of their initiating nucleotide triphosphate (iNTP), which is often GTP.[4][17] The depletion of GTP effectively starves these promoters of their initiating substrate, leading to a sharp decrease in rRNA transcription.[7][8]

Quantitative Data on this compound-Mediated Regulation

The effects of this compound can be quantified through various biochemical and genetic experiments. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations and Transcriptional Effects of (p)this compound

| Parameter | Organism / Condition | Value / Effect | Citation(s) |

|---|---|---|---|

| Intracellular Concentration | E. coli (Stringent Response) | Rises to ~1 mM | [3] |

| P. aeruginosa (Mild SHX-induced stress) | 1.33-fold increase in (p)this compound/GTP pool | [18] | |

| Negative Regulation | E. coli rrn promoters (in vitro) | Up to 20-fold inhibition with this compound + DksA | [15] |

| E. coli rrn promoters (in vitro) | Inhibition to 25-30% of activity with this compound alone | [15] | |

| Positive Regulation | E. coli thrABC promoter (in vitro) | ~5-fold activation with this compound + DksA | [11] |

| | E. coli iraP promoter (in vitro) | 6 to 7-fold activation with this compound + DksA |[11] |

Table 2: Binding Affinities and Enzyme Inhibition Constants

| Interaction | Organism | Constant | Value | Citation(s) |

|---|---|---|---|---|

| (p)this compound Binding | General (Amino Acid Metabolism Enzymes) | Kd | As low as 0.01 µM | [3] |

| pthis compound Inhibition | E. faecalis (HprT) | IC50 | ~100 µM | [19] |

| pthis compound Inhibition | E. faecalis (Gmk) | IC50 | ~400 µM |[19] |

Key Experimental Protocols

Investigating the this compound signaling network requires specialized biochemical and molecular biology techniques. Detailed below are methodologies for two foundational experiments.

Protocol: In Vitro Transcription Assay to Study this compound Effects

This assay directly measures the effect of this compound and its co-factors on the transcriptional output from a specific promoter.[20]

1. Preparation of DNA Template:

-

A linear DNA fragment containing the promoter of interest is generated, typically by PCR or restriction digest of a plasmid.[20] The template should be designed to produce a transcript of a defined length.

2. Assembly of the Transcription Reaction:

-

In a reaction buffer (containing MgCl₂, KCl, Tris-HCl), combine the following components on ice:

3. Formation of Open Promoter Complex (RPo):

-

Incubate the reaction mixture at 37°C for 15-20 minutes to allow the RNAP holoenzyme to bind the promoter and form a stable open complex.[22]

4. Transcription Initiation and Elongation:

-

Initiate transcription by adding a mixture of all four NTPs. This mix should contain ATP, CTP, GTP (e.g., 400 µM each) and a lower concentration of UTP (e.g., 50 µM) supplemented with a radiolabeled nucleotide, typically [α-³²P]UTP.[22]

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).

5. Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution containing formamide, EDTA, and loading dyes.

-

Denature the samples by heating at 95°C.

-

Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the transcripts by autoradiography and quantify band intensities using densitometry software.

Protocol: Measurement of Intracellular (p)this compound Levels by TLC

This method allows for the direct detection and quantification of (p)this compound from bacterial cells.[23]

1. Cell Growth and Radiolabeling:

-

Grow bacterial cultures in a low-phosphate medium to an early-to-mid exponential phase (e.g., OD₆₀₀ 0.4-0.6).[19][23]

-

Add ³²P-labelled orthophosphate to the medium to uniformly label the intracellular nucleotide pools. Continue incubation for several hours.[23]

2. Induction of the Stringent Response:

-

Divide the culture into two. To one sample (test), add an inducer of the stringent response (e.g., serine hydroxamate, an amino acid analog). To the other (control), add an equal volume of sterile water or medium.[23]

-

Incubate both samples for a short period (e.g., 15 minutes) to allow for (p)this compound accumulation.[23]

3. Nucleotide Extraction:

-

Rapidly harvest the cells by centrifugation at 4°C.

-

Discard the supernatant and immediately resuspend the cell pellet in a small volume of ice-cold formic acid (e.g., 13 M) to stop metabolic activity and extract the nucleotides.[23]

4. Thin Layer Chromatography (TLC):

-

Spot a small volume of the formic acid extract onto a polyethyleneimine (PEI) cellulose (B213188) TLC plate.

-

Develop the chromatogram in a sealed tank containing a suitable buffer (e.g., 1.5 M KH₂PO₄, pH 3.4).

5. Detection and Quantification:

-

Dry the TLC plate and visualize the separated, radiolabeled nucleotides using autoradiography or a phosphorimager.

-

Identify the spots corresponding to GTP, pthis compound, and this compound based on their migration distances (Rf values).[23]

-

Quantify the intensity of each spot using software (e.g., ImageQuant). The relative levels of this compound and pthis compound can be calculated by dividing their individual spot intensities by the total intensity of all guanine (B1146940) nucleotides.[23]

Conclusion and Implications for Drug Development

The (p)this compound signaling network is a master regulator of bacterial physiology, essential for adaptation to stress, antibiotic tolerance, and virulence.[2][8] Its central role and the conservation of RSH enzymes across the bacterial kingdom make it an attractive target for the development of novel antimicrobial agents.[8] By disrupting (p)this compound synthesis or its interaction with downstream targets like RNAP, it may be possible to undermine a bacterium's ability to survive antibiotic treatment and host immune responses. The detailed mechanistic and methodological information provided in this guide serves as a foundational resource for researchers aiming to exploit this critical bacterial pathway for therapeutic benefit.

References

- 1. Triggering the stringent response: signals responsible for activating (p)this compound synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. Frontiers | (p)this compound: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]

- 4. Recent functional insights into the role of (p)this compound in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse molecular mechanisms of transcription regulation by the bacterial alarmone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Many birds with one stone: targeting the (p)this compound signaling pathway of bacteria to improve antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Studies on the Regulation of (p)this compound Metabolism and Its Perturbation Through the Over-Expression of Nudix Hydrolases in Escherichia coli [frontiersin.org]

- 10. Frontiers | Possible Roles for Basal Levels of (p)this compound: Growth Efficiency Vs. Surviving Stress [frontiersin.org]

- 11. This compound binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional interplay between (p)this compound and RNAP in Acinetobacter baumannii | PLOS Pathogens [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. The Mechanism of E. coli RNA Polymerase Regulation by this compound Is Suggested by the Structure of Their Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional Responses to this compound and DksA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New insights into the regulatory mechanisms of this compound and DksA on Escherichia coli RNA polymerase–promoter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (p)this compound-dependent activation of gene expression during nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (p)this compound imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vivo and In Vitro Effects of (p)this compound on the ς54 Promoter Pu of the TOL Plasmid of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

function of RelA and SpoT in ppGpp metabolism

A Technical Guide to the Core Functions of RelA and SpoT in Bacterial ppGpp Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The alarmone nucleotides guanosine (B1672433) tetraphosphate (B8577671) (this compound) and guanosine pentaphosphate (pthis compound), collectively referred to as (p)this compound, are central mediators of the bacterial stringent response. This complex physiological reprogramming allows bacteria to survive a wide array of environmental stresses, including nutrient starvation. In Escherichia coli and other γ-proteobacteria, the metabolism of (p)this compound is meticulously controlled by two homologous enzymes: RelA and SpoT. RelA functions as the primary (p)this compound synthetase during amino acid starvation, while the bifunctional SpoT enzyme manages both the synthesis and hydrolysis of (p)this compound in response to other stresses. Understanding the distinct roles, regulation, and kinetics of these enzymes is critical for developing novel antimicrobial strategies that target bacterial stress adaptation and persistence. This guide provides a detailed overview of RelA and SpoT function, quantitative data on their activity, established experimental protocols for their study, and visual diagrams of the key pathways.

Core Functions of RelA and SpoT

RelA and SpoT belong to the RSH (RelA/SpoT Homologue) superfamily of enzymes.[1] In organisms like E. coli, these two proteins orchestrate the cellular (p)this compound pool with distinct but complementary roles.

RelA: The Amino Acid Starvation Sensor

RelA is a monofunctional (p)this compound synthetase.[2] Its primary role is to initiate the stringent response upon amino acid deprivation.

-

Activation Mechanism: RelA is physically associated with the ribosome.[2][3] When an uncharged tRNA enters the ribosomal A-site due to a scarcity of its cognate amino acid, it triggers a conformational change in RelA.[3] This activation leads to the rapid synthesis of (p)this compound from GTP/GDP and ATP substrates.[3][4]

-

Enzymatic Activity: RelA catalyzes the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl position of either GTP or GDP, yielding pthis compound or this compound, respectively.[4]

-

Structure: The protein is composed of an N-terminal domain (NTD) that houses the catalytic synthetase activity and a C-terminal domain (CTD) involved in regulation and ribosome binding.[1][2]

SpoT: The Bifunctional Housekeeper

SpoT is a bifunctional enzyme possessing both (p)this compound synthetase and hydrolase activities.[5] It is responsible for maintaining basal levels of (p)this compound during normal growth and responding to a broader range of stresses.

-

Activation Mechanisms:

-

Synthetase Activity: The synthetase function of SpoT is weaker than that of RelA but is activated by various nutritional stresses other than amino acid starvation, including fatty acid, carbon, phosphate, or iron limitation.[5][6] A key mechanism for sensing fatty acid limitation involves the interaction of SpoT with the acyl carrier protein (ACP).

-

Hydrolase Activity: Under nutrient-replete conditions, SpoT's primary role is to degrade (p)this compound, functioning as the cell's main (p)this compound hydrolase.[5] This activity is crucial for preventing the toxic accumulation of (p)this compound and allowing a return to normal growth when stress conditions subside. The essentiality of this hydrolase function is highlighted by the fact that a spoT null mutant is typically lethal in a relA+ background.[7]

-

-

Enzymatic Activities:

-

Synthesis: Similar to RelA, SpoT synthesizes (p)this compound from GTP/GDP and ATP.

-

Hydrolysis: SpoT degrades (p)this compound to GDP (or GTP) and pyrophosphate (PPi).[8]

-

Data Presentation: Quantitative Analysis

Precise enzymatic kinetic parameters for E. coli RelA and SpoT are not extensively documented in consolidated forms within the literature. However, analysis of in vitro assays and in vivo measurements provides key insights into their function and the resulting cellular concentrations of (p)this compound.

Table 1: In Vivo (p)this compound Concentrations in E. coli

| Condition | This compound Concentration Range (pmol / OD unit) | Approximate Molar Concentration | Key Observations & References |

| Basal Level (Steady-State Growth) | 10 - 90 | Low micromolar (µM) | The basal level of this compound is inversely correlated with the growth rate.[9] |

| Stringent Response (e.g., Amino Acid Starvation) | 600 - 1000+ | High micromolar (µM) to low millimolar (mM) | A rapid, 10- to 100-fold increase is observed within minutes of stress induction. |

Table 2: Enzymatic Properties and Regulation

| Enzyme | Function | Substrates / Products | Regulation | Kinetic Parameters |

| RelA | Synthetase | Substrates: ATP, GTP/GDPProducts: (p)this compound, AMP | Activation: Ribosome-dependent, triggered by uncharged tRNA in A-site.Allosteric Regulation: Activity is positively regulated by its product, this compound, which increases the kcat.[3] | Specific Km and kcat values are not well-defined in the literature, but its synthesis rate is significantly higher than SpoT's upon induction. |

| SpoT | Synthetase (Weak) & Hydrolase (Strong) | Synthesis: ATP + GTP/GDP → (p)this compound + AMPHydrolysis: (p)this compound → GDP/GTP + PPi | Synthetase Activation: Triggered by fatty acid, carbon, phosphate, or iron starvation.Hydrolase Activity: Dominant during steady-state growth; inhibited by factors like uncharged tRNA and activated by proteins like Rsd.[7][8] | Specific Km and kcat values are not well-defined in the literature. The balance between its two activities is tightly regulated. |

Signaling Pathways and Logical Relationships

Visualizing the flow of information and the logical connections within the stringent response network is essential for a comprehensive understanding.

Diagram: this compound Metabolism Signaling Pathway

Caption: Regulation of (p)this compound synthesis and degradation by RelA and SpoT in response to distinct cellular stresses.

Diagram: Downstream Effects of the Stringent Response

Caption: High levels of (p)this compound orchestrate the stringent response, downregulating growth processes and upregulating survival pathways.

Experimental Protocols

The study of RelA and SpoT function relies on the accurate quantification of (p)this compound and the genetic manipulation of the corresponding genes.

Protocol: Quantification of (p)this compound by HPLC

This protocol is adapted from established methods for nucleotide extraction and analysis without radioactive labeling.

1. Cell Culture and Stress Induction: a. Grow E. coli cultures in a defined minimal medium (e.g., MOPS) to mid-exponential phase (OD600 ≈ 0.4-0.5). b. To induce amino acid starvation, add serine hydroxamate (SHX) to a final concentration that elicits a robust stringent response (e.g., 1 mg/mL). c. Collect samples immediately before induction (T=0) and at various time points post-induction (e.g., 5, 15, 30 minutes).

2. Rapid Harvesting and Metabolite Extraction: a. Rapidly harvest a defined volume of cells (sufficient for ~5.0 OD600 units) by vacuum filtration onto a 0.45 µm filter. This step must be performed quickly to prevent changes in nucleotide pools. b. Immediately transfer the filter into a tube containing ice-cold extraction buffer (e.g., 1 M formic acid or a methanol-based buffer). c. Vortex vigorously and incubate on ice for at least 30 minutes to ensure cell lysis and protein precipitation. d. Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris. e. Carefully transfer the supernatant containing the nucleotides to a new tube. The sample can be stored at -80°C or lyophilized for concentration.

3. HPLC Analysis: a. Resuspend the extracted nucleotides in a suitable mobile phase buffer. b. Separate nucleotides using an HPLC system equipped with a strong anion exchange (SAX) column. c. Use an isocratic elution with a buffer such as 0.36 M NH4H2PO4 (pH 3.4) with 2.5% acetonitrile. d. Detect nucleotides by UV absorbance at 252 nm. e. Quantify (p)this compound peaks by comparing their area to a standard curve generated with known concentrations of this compound and pthis compound standards.

Diagram: Experimental Workflow for this compound Quantification

References

- 1. Escherichia coli RelA Regulation via Its C-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Escherichia coli RelA Regulation via Its C-Terminal Domain [frontiersin.org]

- 3. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Studies on the Regulation of (p)this compound Metabolism and Its Perturbation Through the Over-Expression of Nudix Hydrolases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Contributions of SpoT Hydrolase, SpoT Synthetase, and RelA Synthetase to Carbon Source Diauxic Growth Transitions in Escherichia coli [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Regulation of (p)this compound hydrolysis by a conserved archetypal regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Vigilant Governor: A Technical Guide to Basal ppGpp Levels in Balanced Bacterial Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial physiology, the alarmone guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp) has long been recognized as a critical mediator of the stringent response, a survival mechanism triggered by nutritional stress. However, a growing body of evidence highlights the equally crucial role of low, basal levels of this compound during periods of balanced, exponential growth. These basal pools of this compound act not as a dramatic alarm, but as a vigilant governor, fine-tuning metabolic processes, influencing growth efficiency, and maintaining cellular homeostasis.[1][2][3] This technical guide provides an in-depth exploration of basal this compound levels, offering quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways to support research and development in this critical area of microbiology.

Quantitative Analysis of Basal this compound Levels

Understanding the precise concentrations of basal this compound is fundamental to elucidating its regulatory functions. While levels can vary between species and in response to subtle environmental shifts, a general inverse correlation between basal this compound levels and growth rate has been established.[4][5] The following table summarizes key quantitative data on basal this compound concentrations in various bacterial species under balanced growth conditions.

| Bacterial Species | Strain | Growth Conditions | Basal this compound Concentration | Reference(s) |

| Escherichia coli | K-12 | Steady-state growth | 10 - 90 pmol/OD | [4][5] |

| Bacillus subtilis | Wild-type | Homeostatic growth | ~10 µM | [6][7] |

| Clavibacter michiganensis | Wild-type | Exponential growth | 15.6 - 20.4 nM | [8] |

| Enterococcus faecalis | Δrsh mutant | Non-stressed, logarithmic growth | ~4-fold higher than wild-type | [9] |

| Xanthomonas campestris pv. campestris | Wild-type | - | ~100 nM (declined upon copper exposure) | [10] |

Signaling Pathways and Regulatory Networks

The maintenance and action of basal this compound levels are governed by a sophisticated network of enzymes and molecular interactions. In many bacteria, particularly Gram-negative species like E. coli, the bifunctional enzyme SpoT is primarily responsible for both the synthesis and hydrolysis of this compound during balanced growth, while RelA is the main synthase during the stringent response.[1][11]

Core Regulatory Pathway of Basal this compound

The following diagram illustrates the central role of SpoT in maintaining basal this compound levels and the downstream effects of this molecule.

Caption: Regulation and downstream effects of basal this compound levels.

In Gram-positive bacteria such as Bacillus subtilis, this compound primarily exerts its influence by inhibiting enzymes involved in GTP biosynthesis, thereby indirectly affecting transcription and other GTP-dependent processes.[2][3]

Interaction of this compound with RNA Polymerase

A key mechanism of this compound action in E. coli is its direct binding to RNA polymerase (RNAP). This interaction, which occurs at two distinct sites, alters the enzyme's promoter selectivity, leading to the downregulation of stable RNA (rRNA and tRNA) synthesis and the upregulation of genes involved in amino acid biosynthesis and stress responses.[12][13][14][15]

Caption: this compound binding sites on E. coli RNA polymerase.

Experimental Protocols for this compound Quantification

Accurate measurement of basal this compound levels is challenging due to their low intracellular concentrations. The two most common methods are Thin-Layer Chromatography (TLC) with radiolabeling and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Protocol 1: Quantification of this compound by 32P-Labeling and Thin-Layer Chromatography (TLC)

This classic method relies on the incorporation of radioactive phosphate into the nucleotide pool, allowing for sensitive detection.

1. Cell Growth and Radiolabeling:

-

Grow bacterial cultures to the mid-exponential phase in a low-phosphate defined medium.

-

Add [32P]orthophosphoric acid to the culture and continue incubation to allow for uniform labeling of the nucleotide pool.

2. Nucleotide Extraction:

-

Harvest a defined volume of cells by rapid centrifugation at 4°C.

-

Immediately resuspend the cell pellet in ice-cold formic acid (e.g., 1 M or stronger) to quench metabolic activity and extract nucleotides.[16]

-

Incubate on ice for at least 30 minutes.

-

Centrifuge to pellet cell debris.

3. Thin-Layer Chromatography:

-

Spot a small volume of the supernatant (formic acid extract) onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in one dimension using a phosphate buffer (e.g., 1.5 M KH2PO4, pH 3.4).[16] For better separation from other nucleotides, a two-dimensional TLC may be employed.[16]

-

Air dry the TLC plate.

4. Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled nucleotides.

-

Identify the spots corresponding to GTP and this compound based on their migration relative to standards.

-

Quantify the intensity of the spots using densitometry software.

-

Calculate the amount of this compound relative to the total guanine (B1146940) nucleotide pool (GTP + this compound).

Caption: Experimental workflow for TLC-based this compound quantification.

Protocol 2: Quantification of this compound by HPLC-MS

This method offers high sensitivity and specificity and does not require radioactive materials. It allows for the absolute quantification of this compound.

1. Cell Culture and Harvesting:

-

Grow bacterial cultures to the desired optical density in the chosen medium.

-

Rapidly harvest the cells. A common method is fast filtration to minimize changes in nucleotide pools.

2. Nucleotide Extraction:

-

A variety of extraction methods can be used, with the choice impacting recovery rates. Common methods include:

-

Acid Extraction: Using acids like formic acid or perchloric acid.

-

Solvent Extraction: Using methanol-based solutions.[8]

-

Enzymatic Lysis: Using lysozyme (B549824) followed by extraction.[8]

-

-

It is crucial to include an internal standard (e.g., 13C-labeled this compound) to account for extraction losses.[16]

-

After extraction, samples are often freeze-dried to concentrate the nucleotides.[17][18]

3. HPLC Separation:

-

Reconstitute the dried extract in a suitable buffer.

-

Inject the sample into an HPLC system. Several column chemistries can be used for nucleotide separation:

-

Strong Anion Exchange (SAX): Good for resolving this compound and pthis compound.[16][18]

-

Ion-Pair Reverse Phase (IPRP): Effective for separating a broad range of nucleotides.[16]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative that can be readily coupled with mass spectrometry.[16]

-

4. Mass Spectrometry Detection and Quantification:

-

The eluent from the HPLC is directed into a mass spectrometer (e.g., a tandem quadrupole MS).

-

The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound and its fragmentation products (Multiple Reaction Monitoring - MRM).

-

A standard curve is generated using known concentrations of a this compound standard.

-

The absolute concentration of this compound in the sample is determined by comparing its peak area to the standard curve and correcting for recovery using the internal standard.

Caption: Experimental workflow for HPLC-MS-based this compound quantification.

Conclusion and Future Directions

The study of basal this compound levels is shifting our understanding of bacterial growth from a simple exponential process to a highly regulated and optimized state. It is now clear that even small fluctuations in these basal pools can have profound effects on cellular physiology, influencing everything from metabolic efficiency to antibiotic persistence.[19][20][21] For drug development professionals, targeting the enzymes that maintain basal this compound homeostasis, such as SpoT, represents a promising avenue for novel antimicrobial strategies. By disrupting this delicate balance, it may be possible to compromise bacterial fitness and virulence even in the absence of overt stress conditions.[3]

Future research should focus on obtaining more high-resolution quantitative data from a wider range of pathogenic and industrial microorganisms. Furthermore, elucidating the full spectrum of protein targets for basal this compound and understanding how these interactions are modulated will be key to fully comprehending the role of this "vigilant governor" in the bacterial kingdom.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent functional insights into the role of (p)this compound in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Possible Roles for Basal Levels of (p)this compound: Growth Efficiency Vs. Surviving Stress [frontiersin.org]

- 4. Calibrating the Bacterial Growth Rate Speedometer: A Re-evaluation of the Relationship Between Basal this compound, Growth, and RNA Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Calibrating the Bacterial Growth Rate Speedometer: A Re-evaluation of the Relationship Between Basal this compound, Growth, and RNA Synthesis in Escherichia coli [frontiersin.org]

- 6. Recent functional insights into the magic role of (p)this compound in growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacillus subtilis produces (p)this compound in response to the bacteriostatic antibiotic chloramphenicol to prevent its potential bactericidal effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of RelA and SpoT on this compound Production, Stress Response, Growth Regulation, and Pathogenicity in Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanism of E. coli RNA Polymerase Regulation by this compound Is Suggested by the Structure of Their Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genome-wide effects on Escherichia coli transcription from this compound binding to its two sites on RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of E. coli RNA polymerase regulation by this compound is suggested by the structure of their complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Guanosine Tetraphosphate Has a Similar Affinity for Each of Its Two Binding Sites on Escherichia coli RNA Polymerase [frontiersin.org]

- 16. How to quantify magic spots - a brief overview of (p)this compound detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers this compound and pthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers this compound and pthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbialcell.com [microbialcell.com]

- 20. Basal level of this compound coordinates Escherichia coli cell heterogeneity and ampicillin resistance and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]

The Stringent Response: A Technical Guide to ppGpp Synthesis and Degradation in Bacteria

For Researchers, Scientists, and Drug Development Professionals

The stringent response is a crucial survival mechanism in bacteria, orchestrated by the alarmone nucleotides guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pthis compound), collectively known as (p)this compound. This response allows bacteria to adapt to and survive a wide range of environmental stresses, including nutrient deprivation, and is a key player in antibiotic tolerance and virulence.[1][2] This in-depth technical guide provides a comprehensive overview of the core pathways of (p)this compound synthesis and degradation, detailed experimental protocols for their study, and quantitative data to support further research and drug development efforts.

Core Signaling Pathways: Synthesis and Degradation of (p)this compound

The intracellular concentration of (p)this compound is tightly regulated by the coordinated activities of synthetase and hydrolase enzymes.[3] These enzymes belong to the RelA/SpoT homolog (RSH) superfamily, which can be broadly categorized into large, bifunctional enzymes and smaller, monofunctional enzymes.[4][5]

Synthesis of (p)this compound:

(p)this compound is synthesized by the transfer of a pyrophosphate group from ATP to either GDP (to form this compound) or GTP (to form pthis compound).[6] In many bacteria, particularly Gammaproteobacteria like Escherichia coli, two key enzymes govern this process:

-

RelA: This ribosome-associated synthetase is the primary sensor of amino acid starvation.[4] When uncharged tRNAs enter the A-site of the ribosome, RelA is activated, leading to a rapid burst of (p)this compound synthesis.[4]

-

SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activity.[5] Its synthetase function is activated by various stresses, including fatty acid, iron, and carbon source limitation.[4]

In other bacteria, such as Gram-positive species, a single bifunctional RSH enzyme, often named Rel, carries out both synthesis and hydrolysis.[3] Additionally, small alarmone synthetases (SAS) can contribute to (p)this compound production under specific stress conditions.[7]

Degradation of (p)this compound:

The hydrolysis of (p)this compound back to GDP or GTP is primarily catalyzed by the hydrolase domain of bifunctional RSH enzymes like SpoT and Rel.[3][5] This activity is crucial for maintaining basal levels of (p)this compound during normal growth and for terminating the stringent response when favorable conditions return.[3] In some bacteria, small alarmone hydrolases (SAH) also participate in (p)this compound degradation.[8]

The following diagram illustrates the central pathways of (p)this compound metabolism:

Caption: Overview of (p)this compound synthesis and degradation pathways in bacteria.

Quantitative Data on (p)this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and intracellular concentrations involved in (p)this compound metabolism.

Table 1: Kinetic Parameters of this compound Synthetases and Hydrolases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| RelA | Escherichia coli | GTP | ~300 | ~0.1 | [9] |

| RelA | Escherichia coli | GDP | ~300 | ~0.1 | [9] |

| Sa-Rel (truncated) | Staphylococcus aureus | GTP | 110 ± 10 | 0.40 ± 0.01 | [10] |

| Sa-Rel (truncated) | Staphylococcus aureus | GDP | 190 ± 20 | 0.11 ± 0.01 | [10] |

| Sa-Rel (full-length) | Staphylococcus aureus | GTP | 160 ± 20 | 0.23 ± 0.01 | [10] |

| Sa-Rel (full-length) | Staphylococcus aureus | GDP | 280 ± 50 | 0.06 ± 0.01 | [10] |

| SpoT (hydrolase) | Escherichia coli | This compound | ~23 | N/A | [11] |

Note: N/A indicates that the value was not reported in the cited source.

Table 2: Intracellular Concentrations of (p)this compound

| Organism | Growth Condition | This compound (pmol/OD600) | pthis compound (pmol/OD600) | Reference |

| Escherichia coli | Exponential growth | < 20 | < 10 | [12] |

| Escherichia coli | Amino acid starvation | > 200 | > 100 | [12] |

| Escherichia coli | Mecillinam resistant | > 140 | N/A | [12] |

| Escherichia coli (WT) | Exponential phase | 123 ± 85 nmol/gCDW | < 50 nmol/gCDW | [1] |

| Escherichia coli (ΔrelA) | Exponential phase | 20 ± 3 nmol/gCDW | N/A | [1] |

| Escherichia coli | Growth rate 0.5 div/h | ~15 nmol/109 cells | N/A | [13] |

| Escherichia coli | Growth rate 1.0 div/h | ~10 nmol/109 cells | N/A | [13] |

| Escherichia coli | Growth rate 2.0 div/h | ~5 nmol/109 cells | N/A | [13] |

Note: The units and experimental conditions may vary between studies, highlighting the importance of consulting the original publications for detailed context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate (p)this compound metabolism.

Protocol 1: Quantification of (p)this compound by Thin Layer Chromatography (TLC)

This protocol is adapted from methods used for Streptomyces coelicolor and can be modified for other bacterial species.[14]

1. Radiolabeling and Induction of Stringent Response: a. Grow a 200 µL bacterial culture to the desired optical density (e.g., OD600 of 0.4-0.6).[14] b. Add 32P-labeled orthophosphate (e.g., 30 µCi) to the culture and incubate for a period that allows for sufficient incorporation into the nucleotide pools (e.g., several hours or overnight).[14] c. To induce the stringent response, add an appropriate stressor. For amino acid starvation, serine hydroxamate (SHX) can be added to a final concentration of 30 mM. A control culture should be treated with sterile water.[14] d. Incubate for a short period (e.g., 15 minutes) to allow for (p)this compound accumulation.[14]

2. Extraction of Nucleotides: a. Pellet the cells by centrifugation (e.g., 10,000 x g for 5 minutes at 4°C).[14] b. Discard the supernatant and resuspend the pellet in 25 µL of ice-cold 13 M formic acid to stop metabolic activity and extract the nucleotides.[14]

3. Thin Layer Chromatography: a. Spot a small volume (e.g., 5 µL) of the formic acid extract onto a polyethyleneimine (PEI)-cellulose TLC plate.[15] b. Develop the chromatogram in a TLC tank containing 1.5 M KH2PO4, pH 3.4, as the mobile phase.[15] c. Allow the solvent front to migrate to the top of the plate.[15] d. Air dry the TLC plate.[15]

4. Visualization and Quantification: a. Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled nucleotides.[16] b. Identify the spots corresponding to GTP, this compound, and pthis compound based on their migration relative to standards. c. Quantify the intensity of each spot using densitometry software (e.g., ImageJ).[15] d. The amount of (p)this compound can be expressed relative to the total guanine (B1146940) nucleotide pool (GTP + this compound + pthis compound).[15]

The following diagram outlines the experimental workflow for (p)this compound quantification by TLC:

Caption: Experimental workflow for the quantification of (p)this compound by TLC.

Protocol 2: In Vitro this compound Synthesis and Hydrolysis Assays

This protocol is a general guideline for assaying the enzymatic activity of RSH proteins in vitro.[17]

1. Reaction Setup: a. Synthetase Assay: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.0, 200 mM NaCl, 20 mM MgCl2, 20 mM KCl). Add 1 mM ATP, 1 mM GTP (or GDP), and the purified RSH enzyme (e.g., 2 µM).[17] b. Hydrolase Assay: Prepare a similar reaction buffer. Add 1 mM this compound (or pthis compound) and the purified RSH enzyme (e.g., 0.1 µM).[17]

2. Incubation and Sampling: a. Incubate the reactions at 37°C.[17] b. At various time points, take aliquots of the reaction mixture. c. Stop the reaction by adding an equal volume of chloroform (B151607) and vortexing briefly.[17]

3. Analysis: a. Centrifuge the samples to separate the aqueous and organic phases.[17] b. Analyze the aqueous phase by HPLC-MS to quantify the amounts of substrate consumed and product formed (e.g., AMP and pthis compound for the synthetase reaction, or GDP/GTP for the hydrolase reaction).[17]

Protocol 3: In Vitro Transcription Assay

This protocol allows for the investigation of the direct effect of this compound on transcription initiation from a specific promoter.[18][19]

1. Preparation of Reaction Components: a. Purify RNA polymerase (RNAP) holoenzyme and the DNA template containing the promoter of interest. b. Prepare a transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 160 mM KCl, 10 mM MgCl2, 1 mM DTT, 5% glycerol).[18]

2. Open Complex Formation: a. Incubate the DNA template with RNAP holoenzyme at 37°C for a sufficient time (e.g., 10-15 minutes) to allow the formation of the open promoter complex.[18] b. Add varying concentrations of this compound to the reactions.

3. Transcription Initiation and Elongation: a. Initiate transcription by adding a mixture of all four NTPs, with one being radiolabeled (e.g., [α-32P]UTP).[18] b. For a single-round transcription assay, add heparin to prevent re-initiation.[18] c. Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.[18]

4. Analysis of Transcripts: a. Stop the reaction by adding a loading buffer containing formamide.[18] b. Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis. c. Visualize the transcripts by autoradiography and quantify the band intensities to determine the effect of this compound on promoter activity.

Conclusion

The intricate network of (p)this compound synthesis and degradation is central to bacterial survival and adaptation. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in microbiology and for professionals in drug development. Targeting the enzymes of (p)this compound metabolism represents a promising avenue for the development of novel antimicrobial strategies that could circumvent conventional resistance mechanisms. This guide provides a foundational resource to aid in these critical research and development endeavors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Basal level of this compound coordinates Escherichia coli cell heterogeneity and ampicillin resistance and persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (p)this compound: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SpoT - Wikipedia [en.wikipedia.org]

- 6. A revised mechanism for (p)this compound synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Two (p)this compound Synthetase Genes, relA and spoT, Are Involved in Regulating Cell Motility, Exopolysaccharides Production, and Biofilm Formation of Vibrio alginolyticus [frontiersin.org]

- 8. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. This compound concentration, growth without PBP2 activity, and growth-rate control in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. jove.com [jove.com]

- 16. How to quantify magic spots - a brief overview of (p)this compound detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of the opposing (p)this compound synthetase and hydrolase activities in a bifunctional RelA/SpoT homologue from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional Responses to this compound and DksA - PMC [pmc.ncbi.nlm.nih.gov]

The Stringent Response Regulator (p)ppGpp: A Deep Dive into its Role in Bacterial Physiology and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic and often harsh environments bacteria inhabit, the ability to rapidly adapt to nutritional stress is paramount for survival. Central to this adaptation is a sophisticated signaling network known as the stringent response, orchestrated by the alarmone nucleotides guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pthis compound), collectively referred to as (p)this compound. These "magic spots," first observed in starved Escherichia coli, act as pleiotropic regulators, profoundly reprogramming bacterial physiology to conserve resources and promote long-term survival. This technical guide provides a comprehensive overview of the multifaceted roles of (p)this compound in bacterial physiology and metabolism, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

(p)this compound Metabolism: A Tightly Controlled Balance of Synthesis and Degradation

The intracellular concentration of (p)this compound is meticulously regulated by the coordinated activities of synthetase and hydrolase enzymes.

Synthesis of (p)this compound

The primary enzymes responsible for (p)this compound synthesis belong to the RelA/SpoT homolog (RSH) family.[1][2] In many bacteria, including E. coli, two main RSH proteins govern (p)this compound levels:

-

RelA: This ribosome-associated synthetase is activated by amino acid starvation. When an uncharged tRNA enters the A-site of the ribosome, RelA is stimulated to synthesize (p)this compound from GTP/GDP and ATP.[2][3]

-

SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activity. Its synthetase function is activated by various stresses, including fatty acid, iron, and phosphate (B84403) starvation.[4]

In addition to these "long" RSH enzymes, some bacteria possess "short" synthetases known as Small Alarmone Synthetases (SAS).[2]

Degradation of (p)this compound

The primary hydrolase responsible for degrading (p)this compound is the bifunctional enzyme SpoT , which breaks down (p)this compound to GDP/GTP and pyrophosphate. Additionally, some bacteria employ Small Alarmone Hydrolases (SAH) to control (p)this compound levels.[2] The guanosine pentaphosphate phosphohydrolase, GppA , specifically converts pthis compound to this compound.

// Synthesis pathways GTP_GDP -> pthis compound [label=" ATP -> AMP", dir=forward, color="#34A853"]; RelA -> pthis compound [style=invis]; SpoT_synth -> pthis compound [style=invis]; SAS -> pthis compound [style=invis]; edge [style=invis, arrowhead=none]; RelA -> GTP_GDP; SpoT_synth -> GTP_GDP; SAS -> GTP_GDP;

// Degradation pathways pthis compound -> GTP_GDP [label=" PPi", dir=forward, color="#EA4335"]; SpoT_hydro -> pthis compound [style=invis]; SAH -> pthis compound [style=invis]; this compound -> GTP_GDP [label=" PPi", dir=forward, color="#EA4335"]; SpoT_hydro -> this compound [style=invis]; SAH -> this compound [style=invis]; pthis compound -> this compound [label=" Pi", dir=forward, color="#EA4335"]; GppA -> pthis compound [style=invis];

// Stress inputs node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AA_starvation [label="Amino Acid\nStarvation"]; Other_stresses [label="Other Stresses\n(e.g., Fatty Acid, Iron starvation)"];

AA_starvation -> RelA [color="#5F6368"]; Other_stresses -> SpoT_synth [color="#5F6368"];

{rank=same; RelA; SpoT_synth; SAS;} {rank=same; SpoT_hydro; SAH; GppA;} } A simplified diagram of (p)this compound metabolism.

The Stringent Response: A Global Reprogramming of Cellular Physiology

Upon accumulation, (p)this compound orchestrates a massive transcriptional and metabolic reprogramming known as the stringent response.[4][5] This response involves the downregulation of processes involved in growth and proliferation, and the upregulation of stress survival pathways.

Regulation of Transcription

(p)this compound directly and indirectly regulates transcription. In Gram-negative bacteria like E. coli, (p)this compound binds to two sites on the RNA polymerase (RNAP) , altering its promoter specificity.[6] This leads to:

-

Inhibition of transcription from promoters of stable RNA (rRNA and tRNA) genes, which are highly active during rapid growth.[7][8]

-

Activation of transcription from promoters of genes involved in amino acid biosynthesis and stress resistance.[7][8]

In Gram-positive bacteria such as Bacillus subtilis, the primary mechanism of transcriptional regulation is indirect. (p)this compound inhibits enzymes in the GTP biosynthesis pathway, leading to a drop in intracellular GTP levels.[2] Since rRNA promoters are often initiated with GTP, this reduction in the initiating nucleotide triphosphate (NTP) pool curtails rRNA synthesis.[6]

Regulation of Translation and Replication

(p)this compound also exerts control over translation and DNA replication:

-

Translation: (p)this compound can directly inhibit translation initiation by binding to the initiation factor IF2 .[9] It can also inhibit translational GTPases like EF-G .[7]

-

Replication: (p)this compound can inhibit the initiation of DNA replication by binding to the DnaG primase .[7]

(p)this compound's Role in Antibiotic Tolerance, Persistence, and Virulence

The stringent response is increasingly recognized as a key player in bacterial pathogenesis and the development of antimicrobial resistance.

-

Antibiotic Tolerance and Persistence: By slowing down metabolism and growth, (p)this compound contributes to the formation of persister cells, a subpopulation of bacteria that are highly tolerant to antibiotics.[10][11] This non-heritable resistance poses a significant challenge in treating chronic infections.

-

Virulence: (p)this compound regulates the expression of numerous virulence factors in pathogenic bacteria.[12] The ability to adapt to the nutrient-limited and stressful environment within a host is often dependent on a functional stringent response.[4] For instance, in Staphylococcus aureus, (p)this compound accumulation alleviates the repression of virulence genes by the global regulator CodY.[13]

Quantitative Data: The Affinity of (p)this compound for its Targets

The regulatory effects of (p)this compound are mediated through direct binding to a multitude of proteins. The binding affinities, often expressed as dissociation constants (Kd) or inhibitory constants (Ki), provide crucial insights into the hierarchy of regulation.

| Target Protein | Organism | Ligand | Binding/Inhibitory Constant | Method | Reference |

| Transcription | |||||

| RNA Polymerase | E. coli | This compound | ~2-25 µM (Kd) | Various | [5] |

| Translation | |||||

| Initiation Factor 2 (IF2) | E. coli | This compound | Direct binding, inhibition | In vitro translation | [9] |

| Elongation Factor G (EF-G) | E. coli | This compound | Direct binding, inhibition | In vitro assays | [7] |

| Der | E. coli | This compound | 1.8 ± 0.2 µM (Kd) | DRaCALA | [1] |

| Der | E. coli | pthis compound | 6.9 ± 2.9 µM (Kd) | DRaCALA | [1] |

| RF3 | E. coli | This compound | 0.82 ± 0.09 µM (Kd) | DRaCALA | [1] |

| RF3 | E. coli | pthis compound | 15 ± 5 µM (Kd) | DRaCALA | [1] |

| Nucleotide Metabolism | |||||

| GuaB (IMP dehydrogenase) | E. coli | This compound | Inhibition | Enzyme kinetics | [7] |

| HprT | S. aureus | This compound | High affinity binding | DRaCALA | [14] |

| Gmk | S. aureus | This compound | High affinity binding | DRaCALA | [14] |

| HypB | E. coli | This compound | 12.4 ± 3 µM (Kd) | DRaCALA | |

| HypB | E. coli | pthis compound | 14.8 ± 5.1 µM (Kd) | DRaCALA | [3] |

| YgdH | E. coli | This compound | 4 ± 0.5 µM (Kd) | DRaCALA | [3] |

| YgdH | E. coli | pthis compound | 1.6 ± 0.2 µM (Kd) | DRaCALA | [3] |

| Other Targets | |||||

| Polyphosphate Kinase (PPK) | E. coli | This compound | Inhibition | Enzyme kinetics | |

| Lysine Decarboxylase (LdcI/CadA) | E. coli | This compound | Inhibition | Enzyme kinetics | [7] |

| cAMP Receptor Protein (CRP) | E. coli | This compound | 35 ± 3 µM (Kd) | Fluorescence Spectroscopy | [10] |

| Histone-like Nucleoid Structuring Protein (H-NS) | E. coli | This compound | 80 ± 11 µM (Kd) | Fluorescence Spectroscopy | [10] |

Experimental Protocols for Studying (p)this compound

A variety of techniques are employed to detect, quantify, and study the physiological effects of (p)this compound.

Detection and Quantification of (p)this compound

This classic method is used for the separation and relative quantification of 32P-labeled nucleotides.

Protocol Outline:

-

In vivo labeling: Grow bacterial cells in a low-phosphate medium and label with [32P]orthophosphoric acid.

-

Induce stringent response: Treat cells with an amino acid analog (e.g., serine hydroxamate) or other stressors.

-

Nucleotide extraction: Lyse the cells and extract nucleotides, typically with formic acid.

-

TLC separation: Spot the extract onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

First dimension: Develop the chromatogram in the first dimension using a specific buffer system (e.g., 3.3 M ammonium (B1175870) formate, 4.2% boric acid, pH 7.0).[15]

-

Second dimension: Rotate the plate 90 degrees and develop in a second buffer system (e.g., 1.5 M KH2PO4, pH 3.4).[16]

-

Visualization and quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the spots corresponding to GTP, this compound, and pthis compound using densitometry.

HPLC-MS offers a highly sensitive and quantitative method for the absolute quantification of (p)this compound without the need for radioactive labeling.

Protocol Outline:

-